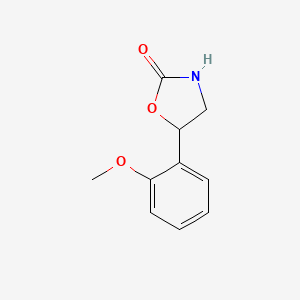

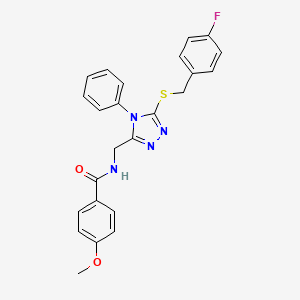

5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one, also known as 5-MPO, is a heterocyclic compound used in organic synthesis and is a versatile intermediate in the preparation of many organic compounds. It is a five-membered ring with an oxygen atom and a nitrogen atom in the ring. It is a stable compound and has a low melting point. 5-MPO is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Antimicrobial Properties

Oxazolidinones, including compounds similar to 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one, are noted for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against key human pathogens. These include methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). The development of new oxazolidinone derivatives has been an area of intense research, aiming to enhance the biological profile of these antibacterial agents (Poce et al., 2008).

Hybrid Molecules for Enhanced Activity

Recent advances include the creation of oxazolidinone-containing hybrids, targeting methicillin-resistant Staphylococcus aureus (MRSA). These hybrids aim to inhibit protein synthesis through action on the ribosomal 50S subunit of bacteria, demonstrating potential for broader and more effective antimicrobial strategies against multidrug-resistant Gram-positive pathogens (Jiang, Liu, & Gao, 2020).

Mechanism of Action and Resistance

The mechanism of action for oxazolidinones involves the prevention of the formation of a functional 70S initiation complex, essential for bacterial protein synthesis. This mechanism underlies their effectiveness against resistant strains, although resistance to oxazolidinones, including linezolid, has been observed, indicating the importance of ongoing research and development in this area (Gu et al., 2013).

properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-8-5-3-2-4-7(8)9-6-11-10(12)14-9/h2-5,9H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYVURYFZMKVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

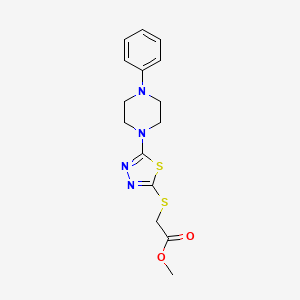

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

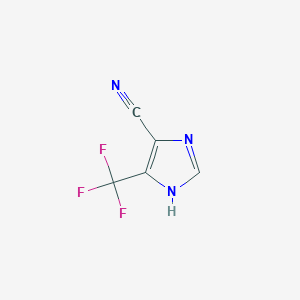

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)

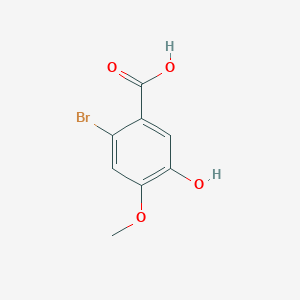

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)

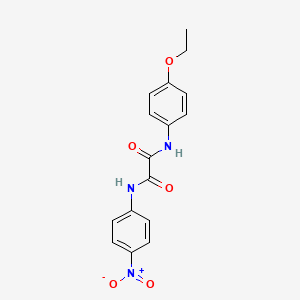

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)

![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)

![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)